

4-Hexadecylphenol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Hexadecylphenol**

Cat. No.: **B1596523**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Hexadecylphenol**, a long-chain alkylphenol (LCAP) of interest in various scientific and industrial fields. This document details its chemical identity, physicochemical properties, a representative synthesis protocol, and explores its potential biological activity based on current understanding of related compounds.

Chemical Identity

The nomenclature and various identifiers for **4-Hexadecylphenol** are crucial for accurate documentation and research.

- IUPAC Name: **4-hexadecylphenol**[\[1\]](#)

Synonyms

A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:

- p-Hexadecylphenol[\[1\]](#)
- Phenol, 4-hexadecyl-[\[1\]](#)
- 4-Palmitylphenol[\[1\]](#)

- mono-hexadecylphenol[1]
- p-n-hexadecylphenol[1]
- 4-(hexadec-1-yl)phenol[1]

Physicochemical Properties

Understanding the physical and chemical properties of **4-Hexadecylphenol** is fundamental for its application in experimental settings. The following table summarizes key quantitative data.

Property	Value	Source
Molecular Formula	C ₂₂ H ₃₈ O	PubChem
Molecular Weight	318.5 g/mol	PubChem[1]
CAS Number	2589-78-8	PubChem[1]
Appearance	Solid (Predicted)	
Boiling Point	~433 °C (Predicted)	
Melting Point	Not available	
Solubility	Insoluble in water; Soluble in organic solvents	General knowledge
XLogP3	9.7	PubChem[1]

Synthesis of 4-Hexadecylphenol

The synthesis of **4-Hexadecylphenol** is typically achieved via the Friedel-Crafts alkylation of phenol with 1-hexadecene. This electrophilic aromatic substitution reaction is catalyzed by a strong acid. Below is a detailed experimental protocol that can be adapted for this synthesis.

Reaction Principle

The Friedel-Crafts alkylation involves the protonation of the alkene (1-hexadecene) by a strong acid catalyst to form a carbocation. This electrophile then attacks the electron-rich phenol ring,

preferentially at the para position due to steric hindrance at the ortho positions, to yield **4-Hexadecylphenol**.

Experimental Protocol: Friedel-Crafts Alkylation of Phenol

This protocol is a general procedure for the alkylation of phenol and can be specifically adapted for the synthesis of **4-Hexadecylphenol** using 1-hexadecene.

Materials:

- Phenol
- 1-Hexadecene
- Acid Catalyst (e.g., Amberlyst-15, sulfuric acid, or phosphoric acid)
- Toluene (or other suitable solvent)
- Sodium hydroxide solution (for neutralization)
- Anhydrous magnesium sulfate or sodium sulfate (for drying)
- Distillation apparatus
- Separatory funnel
- Reaction flask with reflux condenser and magnetic stirrer

Procedure:

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve phenol in a suitable solvent like toluene.
- **Catalyst Addition:** Add the acid catalyst to the phenol solution. The amount of catalyst will depend on the specific catalyst used and should be determined based on literature for similar reactions.

- Reactant Addition: Heat the mixture to the desired reaction temperature (typically between 80-150 °C). Slowly add 1-hexadecene to the reaction mixture dropwise over a period of 1-2 hours to control the exothermic reaction.
- Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
- Work-up: After the reaction is complete, cool the mixture to room temperature.
- Catalyst Removal: If a solid catalyst was used, it can be removed by filtration. If a liquid acid was used, it needs to be neutralized.
- Neutralization: Carefully add a dilute solution of sodium hydroxide to neutralize the acidic catalyst.
- Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine.
- Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
- Solvent Removal: Remove the solvent by rotary evaporation.
- Purification: The crude product can be purified by vacuum distillation or column chromatography to obtain pure **4-Hexadecylphenol**.

Logical Workflow for Synthesis

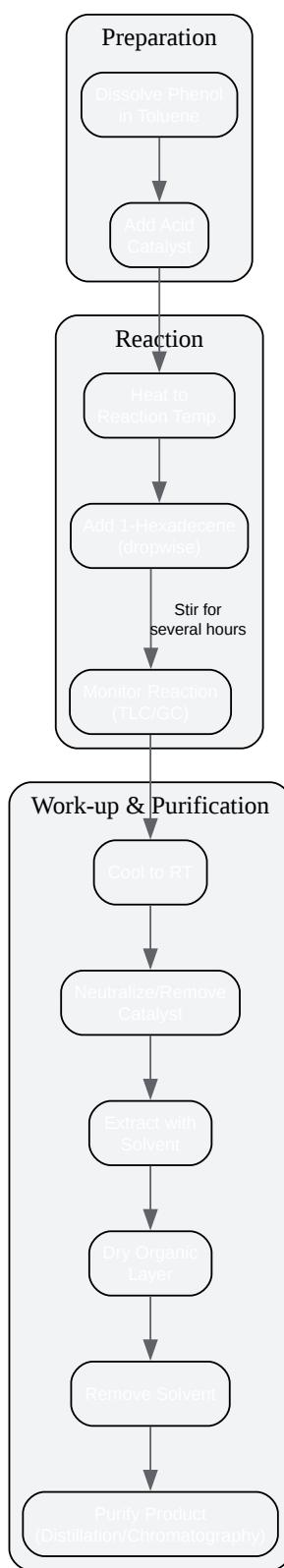
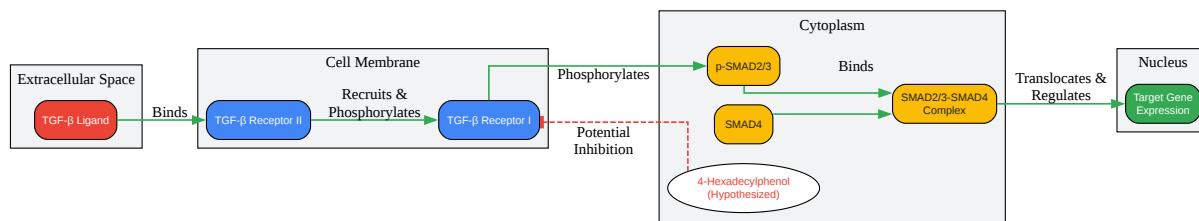

[Click to download full resolution via product page](#)

Fig. 1: Synthesis workflow for **4-Hexadecylphenol**.


Potential Biological Activity and Signaling Pathway Interference

While specific studies on the biological signaling pathways directly affected by **4-Hexadecylphenol** are limited, extensive research on other long-chain alkylphenols, such as 4-nonylphenol and 4-octylphenol, provides valuable insights. These compounds are known endocrine disruptors, primarily through their interaction with estrogen receptors.[2][3][4][5][6] Furthermore, some endocrine-disrupting chemicals have been shown to interfere with the Transforming Growth Factor- β (TGF- β) signaling pathway.[7] Given the structural similarities, it is plausible that **4-Hexadecylphenol** may exhibit similar activities.

Potential Interference with the TGF- β Signaling Pathway

The TGF- β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, and apoptosis.[8][9] Disruption of this pathway is implicated in various diseases, including cancer. Some endocrine-disrupting compounds can interfere with this pathway, leading to altered cellular responses.

The diagram below illustrates a simplified model of the TGF- β signaling pathway and indicates a potential point of interference by compounds like **4-Hexadecylphenol**, based on the activity of related alkylphenols. It is important to note that this is a hypothesized mechanism for **4-Hexadecylphenol** and requires experimental validation.

[Click to download full resolution via product page](#)Fig. 2: Potential interference with the TGF- β pathway.

This guide provides a foundational understanding of **4-Hexadecylphenol** for research and development purposes. Further experimental investigation is necessary to fully elucidate its biological activities and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. organic chemistry - Friedel–Crafts reaction of phenol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. In vitro profiling of endocrine disrupting effects of phenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylphenols, biphenols, bisphenol-A and 4-tert-octylphenol exhibit alpha and beta estrogen activities and antiandrogen activity in reporter cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Endocrine disrupting chemicals (bisphenol A, 4-nonylphenol, 4-tert-octylphenol) modulate expression of two distinct cytochrome P450 aromatase genes differently in gender types of the hermaphroditic fish *Rivulus marmoratus* - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Estrogenic activity of octylphenol, nonylphenol, bisphenol A and methoxychlor in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Roles of ERR α and TGF- β signaling in stemness enhancement induced by 1 μ M bisphenol A exposure via human neural stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. TGF beta signaling pathway - Wikipedia [en.wikipedia.org]
- 9. bocsci.com [bocsci.com]
- To cite this document: BenchChem. [4-Hexadecylphenol: A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b1596523#iupac-name-and-synonyms-for-4-hexadecylphenol>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com